Doxepin N-oxide, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxepin N-oxide, (E)- is a derivative of the tricyclic antidepressant doxepin. It is formed through the N-oxidation of doxepin, resulting in a compound with distinct chemical properties. Doxepin itself is known for its use in treating depression, anxiety, and insomnia. The N-oxide form, however, is primarily studied for its metabolic and pharmacokinetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxepin N-oxide, (E)- typically involves the oxidation of doxepin. One common method is the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of Doxepin N-oxide, (E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Doxepin N-oxide, (E)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert the N-oxide back to the parent doxepin.
Substitution: The compound can undergo substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Doxepin.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Doxepin N-oxide, (E)- has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its metabolic pathways and interactions with biological molecules.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Doxepin N-oxide, (E)- involves its interaction with various molecular targets. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound doxepin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and alleviation of depressive symptoms .
Comparison with Similar Compounds
Similar Compounds
Doxepin: The parent compound, used as an antidepressant.
Dosulepin: Another tricyclic antidepressant with similar pharmacological properties.
Clomipramine: A tricyclic antidepressant used to treat obsessive-compulsive disorder.
Uniqueness
Doxepin N-oxide, (E)- is unique due to its distinct metabolic profile. Unlike its parent compound, it is primarily studied for its pharmacokinetic properties rather than its therapeutic effects. This makes it a valuable compound for understanding the metabolism and biotransformation of tricyclic antidepressants .
Properties
CAS No. |
131523-93-8 |
---|---|
Molecular Formula |
C19H21NO2 |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide |
InChI |
InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+ |
InChI Key |
QJCSDPQQGVJGQY-GZTJUZNOSA-N |
Isomeric SMILES |
C[N+](C)(CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.